

# Pharmacological Profile of AZD-4818: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD-4818 |           |
| Cat. No.:            | B1666219 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**AZD-4818** is a potent, orally bioavailable small molecule antagonist of the C-C chemokine receptor 1 (CCR1). Developed by AstraZeneca, it was investigated as a potential therapeutic for chronic obstructive pulmonary disease (COPD) due to its anti-inflammatory properties. **AZD-4818** functions by inhibiting the binding of the natural CCR1 ligands, primarily macrophage inflammatory protein- $1\alpha$  (MIP- $1\alpha$  or CCL3), thereby preventing the recruitment and activation of key inflammatory cells such as neutrophils, monocytes, and macrophages. While preclinical studies demonstrated its potential to reduce inflammation in lung models, Phase II clinical trials in patients with moderate to severe COPD did not show a significant beneficial effect on lung function, leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive overview of the pharmacological profile of **AZD-4818**, including its mechanism of action, available preclinical and clinical data, and detailed experimental methodologies.

### Introduction

Chronic obstructive pulmonary disease (COPD) is a progressive and debilitating inflammatory lung disease. A key feature of COPD is the persistent influx and activation of inflammatory cells in the airways, driven by a complex network of chemokines and their receptors. The C-C chemokine receptor 1 (CCR1) and its primary ligand, CCL3 (MIP- $1\alpha$ ), are understood to play a significant role in the recruitment of neutrophils and other leukocytes to sites of inflammation.[1]



Consequently, antagonism of the CCR1 receptor has been an attractive therapeutic strategy for the treatment of COPD and other inflammatory diseases.

**AZD-4818**, a spirocyclic piperidine derivative, emerged from AstraZeneca's drug discovery program as a potent and orally active antagonist of CCR1.[1][2] This document synthesizes the available pharmacological data on **AZD-4818**, providing a technical resource for researchers in the fields of pharmacology, immunology, and drug development.

### **Mechanism of Action**

**AZD-4818** exerts its pharmacological effect through competitive antagonism of the CCR1 receptor. By binding to CCR1, it prevents the interaction of endogenous chemokine ligands, most notably CCL3, but also CCL5 (RANTES) and CCL7 (MCP-3). This blockade of ligand binding inhibits the downstream signaling cascade that leads to cellular chemotaxis and activation.

## **Signaling Pathway**

CCR1 is a G protein-coupled receptor (GPCR). Upon ligand binding, it undergoes a conformational change that activates intracellular heterotrimeric G proteins, primarily of the Gai subtype. This activation leads to a cascade of downstream signaling events, including:

- Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
- Activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).
- Increased intracellular calcium mobilization.
- Activation of downstream kinase pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2).

These signaling events culminate in the cellular responses of chemotaxis, degranulation, and the release of pro-inflammatory mediators. **AZD-4818**, by blocking the initial ligand-receptor interaction, effectively inhibits these downstream signaling pathways.





Click to download full resolution via product page

Caption: Simplified CCR1 signaling pathway and the inhibitory action of AZD-4818.

## **Quantitative Pharmacological Data**



Detailed quantitative data on the binding affinity and selectivity of **AZD-4818** are not extensively available in the public domain. Commercial vendors describe the compound as a "potent" CCR1 antagonist.

Table 1: In Vitro Pharmacology of AZD-4818

| Parameter                        | Receptor | Species | Value                       | Reference |
|----------------------------------|----------|---------|-----------------------------|-----------|
| Binding Affinity<br>(Ki or IC50) | CCR1     | Human   | Data not publicly available | -         |
| Functional<br>Antagonism         | CCR1     | Human   | Data not publicly available | -         |
| Receptor<br>Selectivity          | Various  | Human   | Data not publicly available | -         |

Note: The lack of publicly available, peer-reviewed quantitative data on binding affinity and selectivity is a significant limitation in the external evaluation of **AZD-4818**.

# Preclinical Pharmacology In Vivo Efficacy in a COPD Model

AZD-4818 was evaluated in a mouse model of COPD induced by cigarette smoke exposure.

- Study Design: Mice were exposed to cigarette smoke to induce lung inflammation, characterized by an influx of neutrophils into the airways.
- Treatment: AZD-4818 was administered via nebulized inhalation at doses ranging from 0.3 to 26 μg/kg for 5 consecutive days.
- Key Findings: Treatment with **AZD-4818** resulted in a significant inhibition of neutrophil influx into the bronchoalveolar lavage (BAL) fluid of the cigarette smoke-exposed mice.[1]

Table 2: Preclinical In Vivo Efficacy of AZD-4818



| Animal Model                     | Dosing<br>Regimen                                   | Endpoint                      | Result                    | Reference |
|----------------------------------|-----------------------------------------------------|-------------------------------|---------------------------|-----------|
| Cigarette smoke-<br>exposed mice | 0.3-26 μg/kg,<br>nebulized<br>inhalation, 5<br>days | Neutrophil count in BAL fluid | Significant<br>inhibition | [1]       |

### **Pharmacokinetics**

Specific pharmacokinetic parameters for **AZD-4818** in preclinical species (e.g., Cmax, Tmax, half-life, clearance, bioavailability) have not been published in peer-reviewed literature. The compound is described as "orally active".[1]

# Clinical Pharmacology Phase II Clinical Trial in COPD (NCT00629239)

A randomized, double-blind, placebo-controlled Phase II study was conducted to evaluate the tolerability and efficacy of inhaled **AZD-4818** in patients with moderate to severe COPD.[3][4]

- Study Design: 65 patients were randomized to receive either AZD-4818 (300 μg) or placebo, administered twice daily via a Turbuhaler® for 4 weeks.
- Primary Endpoints: Safety and tolerability.
- Secondary Endpoints: Lung function (FEV1, PEF), functional capacity (6-minute walk test), and health status questionnaires (MMRC, BODE, CCQ).
- Pharmacokinetics: Plasma concentrations of AZD-4818 were measured after the first dose and after 2 and 4 weeks of treatment.

Table 3: Summary of Phase II Clinical Trial Results (NCT00629239)



| Parameter                               | AZD-4818<br>(n=33)                        | Placebo (n=32) | p-value | Reference |
|-----------------------------------------|-------------------------------------------|----------------|---------|-----------|
| Change in FEV1<br>(L)                   | -                                         | -              | 0.69    | [3][4]    |
| Change in<br>Morning PEF<br>(L/min)     | -                                         | -              | 0.23    | [3][4]    |
| Treatment-<br>Related Adverse<br>Events | 13                                        | 14             | -       | [3][4]    |
| Serious Adverse<br>Events               | 2 (1 considered<br>treatment-<br>related) | 0              | -       | [3][4]    |
| Discontinuations                        | 7                                         | 4              | -       | [3][4]    |

#### Key Findings:

- Efficacy: There was no statistically significant difference between the AZD-4818 and placebo groups for any of the lung function, functional capacity, or health status measures.
   [3][4]
- Safety: AZD-4818 was well-tolerated. The incidence of treatment-related adverse events was similar between the two groups. Two serious adverse events were reported in the AZD-4818 group, one of which (deep vein thrombosis) was considered potentially treatment-related.[3][4]
- Pharmacokinetics: Plasma concentrations confirmed that patients were exposed to AZD-4818 as expected, although specific pharmacokinetic data were not reported in the publication.[3][4]
- Conclusion: The study concluded that while inhaled AZD-4818 was well-tolerated, it did not
  provide any beneficial treatment effect in patients with moderate to severe COPD.[3][4] This



lack of clinical efficacy is consistent with the outcomes of other CCR1 antagonists in various inflammatory diseases.[3][4]

## **Experimental Protocols**

Detailed, compound-specific experimental protocols for **AZD-4818** are proprietary to AstraZeneca. The following sections describe generalized, representative methodologies for the key experiments typically conducted for a compound of this class.

# CCR1 Radioligand Binding Assay (Representative Protocol)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the CCR1 receptor.



Click to download full resolution via product page

**Caption:** Workflow for a typical CCR1 radioligand binding assay.

- Preparation of CCR1-expressing Membranes:
  - Culture a suitable human cell line (e.g., HEK293 or CHO) stably transfected with the human CCR1 gene.
  - Harvest the cells and homogenize them in a cold lysis buffer.



- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

#### Assay Procedure:

- In a 96-well plate, add the following components in order: assay buffer, serial dilutions of AZD-4818 (or vehicle for total binding, and an excess of a non-labeled CCR1 ligand for non-specific binding), a fixed concentration of a suitable radioligand (e.g., [125]CCL3), and the CCR1-expressing membrane preparation.
- Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

#### Separation and Detection:

- Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Dry the filter plate and add a scintillation cocktail.
- Measure the radioactivity retained on the filters using a scintillation counter.

#### Data Analysis:

- Subtract the non-specific binding from all other measurements to obtain specific binding.
- Plot the specific binding as a function of the log concentration of AZD-4818.
- Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value (the concentration of AZD-4818 that inhibits 50% of the specific radioligand binding).
- Calculate the inhibitory constant (K<sub>i</sub>) from the IC<sub>50</sub> using the Cheng-Prusoff equation.



# Mouse Model of Cigarette Smoke-Induced Lung Inflammation (Representative Protocol)

This protocol outlines a general procedure for inducing lung inflammation in mice via cigarette smoke exposure to evaluate the efficacy of an anti-inflammatory agent.

#### Animals:

- Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).
- Acclimatize the animals for at least one week before the start of the experiment.
- Cigarette Smoke Exposure:
  - Place the mice in a whole-body exposure chamber.
  - Expose the mice to mainstream cigarette smoke from a standard research cigarette (e.g., 3R4F) using a smoking machine.
  - A typical exposure regimen could be for 1-2 hours per day, for 3-5 consecutive days for an acute inflammation model.

#### Drug Administration:

- Prepare AZD-4818 for the desired route of administration (e.g., nebulized inhalation, oral gavage, or intraperitoneal injection).
- Administer the vehicle or AZD-4818 at the predetermined doses and schedule (e.g., once
  or twice daily, starting before or concurrently with the smoke exposure).
- Bronchoalveolar Lavage (BAL):
  - At a specified time point after the final smoke exposure and drug administration (e.g., 24 hours), euthanize the mice.
  - Expose the trachea and cannulate it.



- Instill and withdraw a fixed volume of sterile saline or PBS into the lungs (e.g., 2-3 times with 0.5-1.0 mL).
- Pool the recovered BAL fluid.
- Cell Analysis:
  - Centrifuge the BAL fluid to pellet the cells.
  - Resuspend the cell pellet and determine the total cell count using a hemocytometer.
  - Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to perform a differential cell count (neutrophils, macrophages, lymphocytes).
- Data Analysis:
  - Calculate the total number of each cell type in the BAL fluid.
  - Compare the cell counts between the different treatment groups (e.g., air-exposed + vehicle, smoke-exposed + vehicle, smoke-exposed + AZD-4818) using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

## **Summary and Conclusion**

AZD-4818 is a potent CCR1 antagonist that demonstrated efficacy in a preclinical model of cigarette smoke-induced lung inflammation by reducing neutrophil recruitment.[1] However, this promising preclinical activity did not translate into clinical benefit in a Phase II trial in patients with moderate to severe COPD.[3][4] Despite being well-tolerated, inhaled AZD-4818 failed to show any significant improvement in lung function or other clinical endpoints. The discontinuation of AZD-4818's development for COPD highlights the challenges in translating preclinical findings in inflammation models to clinical efficacy in complex human diseases. The lack of publicly available detailed quantitative pharmacological and pharmacokinetic data for AZD-4818 limits a full independent assessment of its properties and the reasons for its clinical failure. This technical guide provides a consolidated overview of the available information on AZD-4818 for the scientific community.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tandfonline.com [tandfonline.com]
- 2. AZD-4818, a chemokine CCR1 antagonist: WO2008103126 and WO2009011653 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pharmacological Profile of AZD-4818: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666219#pharmacological-profile-of-azd-4818]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com